5-Chloro-2-propoxypyridine
CAS No.: 1160018-61-0
Cat. No.: VC4050572
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1160018-61-0 |
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Molecular Formula | C8H10ClNO |
Molecular Weight | 171.62 g/mol |
IUPAC Name | 5-chloro-2-propoxypyridine |
Standard InChI | InChI=1S/C8H10ClNO/c1-2-5-11-8-4-3-7(9)6-10-8/h3-4,6H,2,5H2,1H3 |
Standard InChI Key | MURBXIRDZWJMNN-UHFFFAOYSA-N |
SMILES | CCCOC1=NC=C(C=C1)Cl |
Canonical SMILES | CCCOC1=NC=C(C=C1)Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound features a pyridine ring substituted with a chlorine atom at the 5-position and a propoxy group (-OCHCHCH) at the 2-position. Key identifiers include:
Physicochemical Data
Experimental and predicted properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Weight | 171.62 g/mol | |
Purity | 95–97% (typical commercial) | |
Physical State | Liquid | |
Solubility | Limited data; likely soluble in organic solvents |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-chloro-2-propoxypyridine typically involves nucleophilic substitution or coupling reactions. A common approach includes:
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Propoxylation: Reaction of 5-chloro-2-hydroxypyridine with propyl bromide under basic conditions.
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Purification: Column chromatography or recrystallization to achieve >95% purity .
Industrial-scale production may employ continuous flow processes to enhance yield and reduce byproducts.
Industrial Considerations
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Catalysts: Bases like KCO or NaH facilitate ether bond formation.
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Yield Optimization: Reaction temperatures of 80–100°C and inert atmospheres improve efficiency .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing bioactive molecules:
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Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria .
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Kinase Inhibitors: Pyridine derivatives are explored in cancer therapy for their enzyme-inhibiting properties .
Agrochemical Development
Halogenated pyridines are key in designing herbicides and pesticides due to their stability and bioavailability .
Measure | Protocol |
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Personal Protective Equipment (PPE) | Gloves, goggles, and lab coats . |
Ventilation | Use in fume hoods or well-ventilated areas . |
Storage | Tightly sealed containers in cool, dry conditions . |
First Aid
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Inhalation: Move to fresh air; seek medical attention if symptoms persist .
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Skin Contact: Wash with soap and water; remove contaminated clothing .
Comparison with Structural Analogs
The biological and chemical profiles of 5-chloro-2-propoxypyridine vary significantly with substituent modifications:
Compound | Key Differences | Biological Activity |
---|---|---|
5-Chloro-2-methoxypyridine | Methoxy (-OCH) group | Reduced metabolic stability |
5-Chloro-2-ethoxypyridine | Ethoxy (-OCHCH) group | Enhanced lipophilicity |
3-Bromo-5-chloro-2-propoxypyridine | Additional bromine at 3-position | Increased halogen bonding |
Data from highlight the role of alkoxy chain length in modulating pharmacokinetics.
Regulatory and Environmental Considerations
Environmental Impact
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